5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine chemical properties
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine
Abstract
The 1,2,4-thiadiazole scaffold is a pivotal heterocyclic motif in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine. We will explore its fundamental chemical and physical properties, propose a robust synthetic pathway grounded in established literature, and analyze its characteristic spectral data. Furthermore, this document delves into the intrinsic reactivity of the 1,2,4-thiadiazole core, particularly its function as an electrophilic "warhead," a feature of significant interest in covalent inhibitor design.[3] This guide is structured to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds for drug discovery.
Chemical Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is the characterization of its structure and core physical properties. 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine combines the biologically significant 3-amino-1,2,4-thiadiazole ring with a 3,4-dimethoxyphenyl (veratryl) group, a common substituent in pharmacologically active molecules.
Caption: Figure 1: 2D Structure of the title compound.
Table 1: Calculated Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂S | |
| Molecular Weight | 237.28 g/mol | |
| Monoisotopic Mass | 237.05720 Da | |
| Hydrogen Bond Donors | 1 (amine group) | |
| Hydrogen Bond Acceptors | 5 (2x ether O, 3x ring N) | |
| LogP (Predicted) | ~1.5 - 2.0 | Lipophilicity estimation |
| Topological Polar Surface Area (TPSA) | 98.5 Ų | |
Note: Properties are calculated based on the chemical structure as empirical data for this specific molecule is not widely published. Data for the isomeric 5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine can be found in databases for comparison.[4]
Synthesis and Mechanistic Rationale
The synthesis of 3-amino-5-aryl-1,2,4-thiadiazoles is well-documented, predominantly proceeding through the oxidative cyclization of an N-aryl-imidoyl thiourea intermediate.[5][6] This approach offers high efficiency and good functional group tolerance. We propose a robust, two-step synthetic pathway starting from the commercially available 3,4-dimethoxybenzonitrile.
Proposed Synthetic Workflow
The proposed synthesis involves the formation of an imidoyl thiourea intermediate, which then undergoes an iodine-mediated intramolecular dehydrogenative N-S bond formation. This method is chosen for its mild reaction conditions and avoidance of transition metals.[6][7]
Caption: Figure 2: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of analogous 3-amino-5-aryl-1,2,4-thiadiazoles.[6][7]
Step 1: Synthesis of the Imidoyl Thiourea Intermediate
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Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF).
-
Amidine Formation (Conceptual): The synthesis begins with the conversion of 3,4-dimethoxybenzonitrile to the corresponding amidine. A more direct literature precedent involves the addition of amidines to isothiocyanates.[7] For this guide, we will adapt a related common precursor route: the reaction of the corresponding benzoyl chloride with thiourea.
-
Reaction: In a flask, dissolve 3,4-dimethoxybenzoyl chloride (1.0 eq) and thiourea (1.1 eq) in a suitable solvent like acetone.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, the solvent is removed under reduced pressure. The resulting crude solid, the N-(3,4-dimethoxybenzoyl)thiourea intermediate, is washed with cold water and diethyl ether to remove impurities and used in the next step without further purification.
-
Causality: Refluxing in acetone provides the necessary thermal energy to drive the acylation of thiourea. The subsequent washing steps are critical for removing unreacted starting materials and soluble byproducts.
-
Step 2: Iodine-Mediated Oxidative Cyclization
-
Reagent Preparation: Suspend the crude intermediate from Step 1 in a solvent such as Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN). Add a mild base, such as Potassium Carbonate (K₂CO₃) (2.0 eq).
-
Oxidant Addition: To the stirred suspension, add a solution of Iodine (I₂) (1.2 eq) in the same solvent dropwise at room temperature.
-
Causality: Molecular iodine serves as a mild and effective oxidant for mediating the crucial N-S bond formation.[6] The base is necessary to neutralize the HI byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Execution: Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid, and its completion can be confirmed by TLC.
-
Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine (indicated by the disappearance of the brown color).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Hexane) to yield the pure 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine.
-
Spectral Data and Characterization
Structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral properties of the constituent functional groups and related thiadiazole structures.[8][9]
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
|---|---|
| ¹H-NMR | ~7.4-7.6 ppm (m, 2H): Aromatic protons ortho to the thiadiazole ring.~6.9-7.0 ppm (d, 1H): Aromatic proton ortho to one methoxy group.~5.5-6.5 ppm (br s, 2H): Protons of the -NH₂ group (exchangeable with D₂O).~3.9 ppm (s, 6H): Two distinct or overlapping singlets for the two -OCH₃ groups. |
| ¹³C-NMR | ~175-180 ppm: C5 carbon of the thiadiazole ring.~160-165 ppm: C3 carbon of the thiadiazole ring (attached to NH₂).~148-152 ppm: Aromatic carbons attached to methoxy groups.~110-125 ppm: Remaining aromatic carbons.~56 ppm: Carbons of the -OCH₃ groups. |
| FT-IR (cm⁻¹) | 3100-3400: N-H stretching vibrations (primary amine).~1620-1640: C=N stretching of the thiadiazole ring.~1500-1590: Aromatic C=C stretching.~1250-1270 & ~1020-1040: Asymmetric and symmetric C-O-C stretching of the methoxy groups. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z ~238.06 |
Reactivity and Mechanistic Insights
The chemical behavior of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is dictated by its three primary components: the aromatic ring, the amine group, and the thiadiazole heterocycle.
-
Aromatic Ring: The dimethoxy-substituted phenyl ring is electron-rich and can undergo electrophilic aromatic substitution, although the reaction conditions must be chosen carefully to avoid side reactions with the heterocyclic core.
-
Amine Group: The exocyclic amine at the C3 position is nucleophilic. It can be acylated, alkylated, or used as a handle for further derivatization, a common strategy in medicinal chemistry to modulate solubility and target binding.[10]
-
1,2,4-Thiadiazole Ring: The most compelling feature for drug development is the reactivity of the N-S bond within the thiadiazole ring. This bond is susceptible to nucleophilic attack, particularly by soft nucleophiles like thiols. X-ray crystallography studies on related compounds have shown that the cysteine thiol of an enzyme can attack the sulfur atom, leading to cleavage of the N-S bond and the formation of a covalent disulfide bond with the target protein.[3] This mechanism makes the 1,2,4-thiadiazole scaffold an attractive "electrophilic warhead" for designing targeted covalent inhibitors against enzymes with cysteine residues in their active sites.[1][3]
Biological and Pharmacological Context
While specific biological data for the title compound is not extensively reported, the broader class of 1,2,4- and 1,3,4-thiadiazole derivatives exhibits a vast range of pharmacological activities.[2][11] This positions 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine as a compound of high interest for screening and development.
-
Anticancer Activity: Numerous thiadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer.[12][13][14] The mechanism is often linked to the inhibition of key enzymes or interference with DNA replication processes.[12]
-
Enzyme Inhibition: As mentioned, the ability to act as a cysteine-targeting agent makes this class of compounds valuable for inhibiting cysteine-dependent enzymes like cathepsins and transglutaminases.[3]
-
Antimicrobial and Anti-inflammatory Properties: Various substituted thiadiazoles have been reported to possess antibacterial, antifungal, and anti-inflammatory activities.[10][15][16]
The presence of the dimethoxyphenyl group is also significant, as this moiety is found in many natural and synthetic compounds with established biological effects, potentially contributing to favorable interactions with biological targets.
Conclusion
5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound with significant potential in the field of drug discovery. Its synthesis is achievable through well-established oxidative cyclization methods that are both efficient and scalable. Its chemical properties, particularly the electrophilic nature of the thiadiazole ring, offer a compelling mechanistic basis for the design of targeted covalent inhibitors. Supported by the extensive pharmacological profile of the thiadiazole class, this molecule represents a valuable scaffold for further investigation and derivatization in the development of novel therapeutic agents.
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